molecular formula C12H17ClO B14083625 2-tert-Butyl-4-(2-chloroethyl)phenol CAS No. 100669-69-0

2-tert-Butyl-4-(2-chloroethyl)phenol

Cat. No.: B14083625
CAS No.: 100669-69-0
M. Wt: 212.71 g/mol
InChI Key: MHCDXJVPJNEAML-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(2-chloroethyl)phenol is an organic compound with the molecular formula C12H17ClO It is a derivative of phenol, characterized by the presence of a tert-butyl group at the second position and a 2-chloroethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-4-(2-chloroethyl)phenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isobutene in the presence of an acid catalyst, such as sulfuric acid, to introduce the tert-butyl group. Subsequently, the 2-chloroethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chloroethyl chloride and an appropriate Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(2-chloroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-tert-Butyl-4-(2-chloroethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(2-chloroethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

100669-69-0

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

2-tert-butyl-4-(2-chloroethyl)phenol

InChI

InChI=1S/C12H17ClO/c1-12(2,3)10-8-9(6-7-13)4-5-11(10)14/h4-5,8,14H,6-7H2,1-3H3

InChI Key

MHCDXJVPJNEAML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCCl)O

Origin of Product

United States

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